molecular formula C6H12O4S B14402945 2-(2-Hydroxyethoxy)ethyl sulfanylacetate CAS No. 85108-58-3

2-(2-Hydroxyethoxy)ethyl sulfanylacetate

Cat. No.: B14402945
CAS No.: 85108-58-3
M. Wt: 180.22 g/mol
InChI Key: UWMGZJDVTSIVDO-UHFFFAOYSA-N
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Description

Structural Classification and Functional Group Analysis

Ester Group (-COO-): The ester functional group, specifically a sulfanylacetate, is a central feature of the molecule. Esters are known for their role in synthesis and their characteristic, often pleasant, odors. chemistrytalk.orglabxchange.org They are generally polar molecules but have lower boiling points than alcohols and carboxylic acids of similar molecular weight. chemistrytalk.orglabxchange.org The carbonyl (C=O) bond within the ester group is highly polarized, making the carbon atom susceptible to nucleophilic attack. masterorganicchemistry.com

Thioether Linkage (-S-): Also known as a sulfide, the thioether group consists of a sulfur atom bonded to two carbon atoms. libretexts.orgwikipedia.org This functional group is analogous to an ether, but with sulfur replacing oxygen. libretexts.orgwikipedia.org Thioethers are typically less volatile and have higher melting points than their ether counterparts due to the greater polarizability of the sulfur atom. libretexts.org They are known for their strong, often unpleasant, odors in volatile forms. libretexts.org

Ether Linkage (-O-): The ether functional group is characterized by an oxygen atom connected to two alkyl or aryl groups. chemistrytalk.orgsolubilityofthings.com Ethers are generally unreactive, which makes them excellent solvents in many chemical reactions. chemistrytalk.org The oxygen atom in an ether has two lone pairs of electrons, allowing it to act as a Lewis base. chemistrytalk.org

Hydroxyl Group (-OH): The presence of a terminal hydroxyl group classifies 2-(2-Hydroxyethoxy)ethyl sulfanylacetate as an alcohol. masterorganicchemistry.combritannica.com This group is highly polar and capable of forming hydrogen bonds, which significantly influences the molecule's solubility in water and its boiling point. britannica.comgeeksforgeeks.org The hydroxyl group can act as both a weak acid and a weak base. geeksforgeeks.org

The amalgamation of these functional groups in a single molecule suggests a complex interplay of their individual properties, potentially leading to novel reactivity and applications.

Table 1: Functional Group Analysis of this compound

Functional GroupFormulaKey Characteristics
EsterR-COO-R'Polar, site for nucleophilic attack, contributes to fragrance. chemistrytalk.orgmasterorganicchemistry.com
ThioetherR-S-R'Less volatile than ethers, potential for oxidation, strong odor in volatile forms. libretexts.orgwikipedia.org
EtherR-O-R'Generally unreactive, can act as a Lewis base, good solvent properties. chemistrytalk.orgsolubilityofthings.com
HydroxylR-OHPolar, forms hydrogen bonds, influences solubility and boiling point. britannica.comgeeksforgeeks.org

Conceptual Framework for Investigating Novel Chemical Entities

The investigation of a new chemical entity like this compound follows a structured conceptual framework designed to systematically elucidate its properties and potential. spparenet.orgresearchgate.net This framework typically begins with in silico or computational studies to predict the molecule's behavior. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide insights into the potential biological activities based on the chemical structure. researchgate.net

Following computational analysis, the next phase involves chemical synthesis and purification. The development of an efficient synthetic route is a critical step, which can involve various organic reactions. taylorandfrancis.com Once synthesized, a comprehensive characterization is performed using a suite of analytical techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the molecular structure. researchgate.netnih.gov

Rationale for Academic Inquiry into this compound

The academic interest in this compound stems from the unique combination of its functional groups, which suggests a wide array of potential applications and interesting chemical properties. The presence of both a hydrophilic hydroxyl group and a flexible ether chain could impart surfactant-like properties to the molecule, making it a candidate for applications in materials science or as a specialty solvent. britannica.com

Furthermore, thioesters are a significant class of organosulfur compounds with applications in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net The reactivity of the thioester bond can be harnessed for various chemical transformations. acs.org The thioether linkage, while generally stable, can be oxidized to sulfoxides and sulfones, opening up further avenues for chemical modification. acsgcipr.org

The presence of a primary alcohol functional group also allows for a range of derivatization reactions, such as esterification or oxidation, which could be used to tune the molecule's properties for specific applications. geeksforgeeks.org The multifunctional nature of this compound makes it a rich platform for exploring new chemical reactions and developing novel materials.

Current Gaps in Fundamental Understanding of this compound Chemistry

As a novel chemical entity, the fundamental understanding of this compound's chemistry is largely theoretical and based on the known properties of its constituent functional groups. There are significant gaps in the experimental data for this specific compound.

A primary gap is the lack of a well-established and optimized synthetic protocol. While plausible synthetic routes can be proposed based on standard organic chemistry principles, such as the esterification of a corresponding thiol with an acid chloride or anhydride, the specific reaction conditions, catalysts, and yields have not been experimentally determined. researchgate.netgoogle.com

Furthermore, there is no published data on its spectroscopic and physicochemical properties. A thorough characterization using NMR, IR, and mass spectrometry is necessary to unequivocally confirm its structure. researchgate.net Basic physical properties such as melting point, boiling point, and solubility in various solvents are also unknown.

The reactivity of this compound is another area that requires investigation. The interplay between the different functional groups could lead to unexpected chemical behavior. For instance, the proximity of the hydroxyl and ether groups to the thioester linkage might influence its reactivity towards nucleophiles or its stability under different pH conditions. Systematic studies are needed to map out its reaction pathways and to understand the selectivity of reactions involving its multiple functional groups.

Table 2: Hypothetical Research Plan for this compound

Research AreaObjectives
Synthesis Develop and optimize a high-yield synthetic route.
Characterization Confirm the molecular structure using NMR, IR, and Mass Spectrometry.
Physicochemical Properties Determine melting point, boiling point, solubility, and stability.
Reactivity Studies Investigate the reactivity of each functional group and potential intramolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85108-58-3

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-sulfanylacetate

InChI

InChI=1S/C6H12O4S/c7-1-2-9-3-4-10-6(8)5-11/h7,11H,1-5H2

InChI Key

UWMGZJDVTSIVDO-UHFFFAOYSA-N

Canonical SMILES

C(COCCOC(=O)CS)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The primary disconnections are at the thioester and ether linkages.

Disconnection of the Thioester Bond: The thioester can be disconnected to yield 2-(2-hydroxyethoxy)ethanethiol and an acetylating agent, such as acetyl chloride or acetic anhydride. This approach focuses on forming the thioester in the final step.

Disconnection of the Ether Bond: Alternatively, the ether linkage can be broken, suggesting a reaction between 2-mercaptoethanol (B42355) and 2-chloroethanol (B45725) or ethylene (B1197577) oxide, followed by acetylation. This strategy builds the backbone of the molecule before introducing the acetyl group.

A third approach involves disconnecting the C-S bond, which would lead to 2-(2-hydroxyethoxy)ethyl halide and a thioacetate (B1230152) salt. Each of these strategies presents its own set of advantages and challenges regarding reagent availability, reaction conditions, and potential side reactions.

Exploration of Potential Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be proposed. These pathways primarily differ in the sequence of forming the thioester and ether functionalities.

The formation of the thioester is a critical step in the synthesis of this compound. Thioesters are analogs of esters where a sulfur atom replaces the oxygen in the alkoxy group. wikipedia.org The synthesis of thioesters is a significant area in organosulfur chemistry. tandfonline.comresearchgate.net

Several methods are available for the synthesis of thioesters, and the choice of method can depend on the nature of the starting materials and the desired reaction conditions. tandfonline.comresearchgate.net Common strategies include:

Reaction of a Thiol with an Acid Chloride: A prevalent method involves the reaction of a thiol with an acid chloride. wikipedia.org In the context of synthesizing the target molecule, 2-(2-hydroxyethoxy)ethanethiol could be reacted with acetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction of a Thiol with a Carboxylic Acid: The direct condensation of a thiol with a carboxylic acid using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) is another viable route. wikipedia.org This method avoids the use of highly reactive acid chlorides.

Alkylation of a Thiocarboxylate Salt: Thioacetate esters can also be prepared by alkylating a thiocarboxylate salt, such as potassium thioacetate, with an appropriate alkyl halide. wikipedia.org

The following table summarizes various reagents that can be used for the acylation of thiols to form thioesters.

Activating Agent/CatalystAcylating AgentConditionsReference
Wells-Dawson heteropoly acidAcetic anhydrideToluene, room temperature tandfonline.com
Zirconocene (B1252598) bis(perfluorooctanesulfonate)Acetic anhydrideSolvent-free tandfonline.com
Potassium carbonateVarious anhydridesNot specified tandfonline.com

The formation of the ether linkage within the 2-(2-hydroxyethoxy)ethyl moiety is another key transformation. Glycol ethers are commercially produced by reacting an alcohol with an epoxide, such as ethylene oxide. wikipedia.org This reaction is typically catalyzed by an acid or a base.

For the synthesis of the target molecule, a plausible strategy involves the reaction of 2-mercaptoethanol with ethylene oxide. This reaction would yield 2-(2-hydroxyethoxy)ethanethiol, the precursor for the final thioesterification step. The reaction of epoxides with nucleophiles, such as thiols, is a well-established method for forming β-hydroxy ethers and thioethers.

The hydroxyethoxy group can be introduced at different stages of the synthesis. One approach is to start with a molecule that already contains this moiety, such as 2-(2-hydroxyethoxy)ethanol, and then convert one of the hydroxyl groups into a thiol. However, the selective conversion of one hydroxyl group in the presence of another can be challenging and may require protecting group strategies.

A more direct approach is the aforementioned reaction of a suitable starting material with ethylene oxide. This method allows for the direct and often selective introduction of the hydroxyethoxy group. For instance, the reaction of 2-mercaptoethanol with one equivalent of ethylene oxide would directly yield the desired 2-(2-hydroxyethoxy)ethanethiol.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry often employs advanced catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, several catalytic approaches could be beneficial.

For the thioesterification step, various catalysts have been reported to promote the acylation of thiols. As mentioned, heteropoly acids and zirconocene complexes have been shown to be effective catalysts for this transformation under mild conditions. tandfonline.com The use of such catalysts can lead to higher yields and reduced reaction times compared to non-catalytic methods.

For the etherification step, particularly the reaction involving ethylene oxide, both acid and base catalysis are common. The choice of catalyst can influence the regioselectivity of the epoxide ring-opening. However, for a symmetrical epoxide like ethylene oxide, this is not a concern.

Chemo-, Regio-, and Stereoselective Synthesis Considerations (If Applicable)

The synthesis of this compound does not involve the formation of any stereocenters, so stereoselectivity is not a primary concern. However, chemoselectivity and regioselectivity are important considerations.

Chemoselectivity: The starting materials for the synthesis may contain multiple reactive functional groups. For example, if starting with a molecule that has both a hydroxyl and a thiol group, it is crucial to selectively react the desired functional group. The higher nucleophilicity of the thiol group compared to the hydroxyl group can often be exploited to achieve chemoselective thioesterification in the presence of a free hydroxyl group.

Regioselectivity: If an unsymmetrical epoxide were used instead of ethylene oxide to introduce the hydroxyethoxy moiety, the regioselectivity of the ring-opening reaction would be a critical factor. The choice of catalyst (acidic or basic) would determine which carbon of the epoxide is attacked by the nucleophile.

Given the structure of this compound, the most significant selectivity challenge lies in the potential for side reactions, such as the oxidation of the thiol to a disulfide, especially if the thiol is present as an intermediate. Careful control of reaction conditions and the use of inert atmospheres can mitigate this issue.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the core tenets of green chemistry is waste prevention . In the esterification reaction to produce this compound, the primary byproduct is water. Efficient removal of this water drives the reaction to completion and maximizes the yield, thereby preventing the waste of starting materials.

Atom economy is another key principle, which seeks to maximize the incorporation of all materials used in the process into the final product. The esterification of thioglycolic acid with 2-(2-hydroxyethoxy)ethanol is an inherently atom-economical reaction, as it is an addition reaction where the main byproduct is a small molecule, water.

The use of catalysis over stoichiometric reagents is a fundamental aspect of green chemistry. Catalytic reagents are used in small amounts and can be recycled, reducing waste. In the synthesis of thioglycolate esters, various catalysts can be employed. While traditional mineral acids like sulfuric acid are effective, they are corrosive and difficult to separate from the reaction mixture, leading to waste. Greener alternatives include solid acid catalysts such as ion-exchange resins. These catalysts are easily separable and reusable, simplifying the purification process and minimizing waste streams. google.com Another green approach is the use of biocatalysts, such as lipases, which can catalyze esterification under mild conditions, often without the need for organic solvents. rsc.org

The principle of using safer solvents and auxiliaries is also highly relevant. Some esterification processes utilize solvents like cyclohexane (B81311) to act as a water-carrying agent to facilitate the removal of water. google.com Green chemistry encourages the use of more benign solvents or, ideally, solvent-free conditions. nih.gov For the synthesis of this compound, a solvent-free reaction between the two liquid reactants could be explored, which would significantly reduce waste and the environmental impact of the process.

Design for energy efficiency is another important consideration. Reactions should be conducted at ambient temperature and pressure whenever possible. Some modern techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption. For instance, the synthesis of a similar compound, thioglycollic acid-2-ethylhexyl ester, has been reported to be efficient under microwave irradiation. google.com

Finally, the use of renewable feedstocks is a long-term goal of green chemistry. While thioglycolic acid is typically derived from petrochemical sources, research into bio-based routes for producing chemical feedstocks is ongoing and could eventually provide a more sustainable source for the precursors of this compound.

Table 1: Comparison of Catalysts for Thioglycolate Ester Synthesis based on Green Chemistry Principles

Catalyst Type Advantages Disadvantages Green Chemistry Alignment
Mineral Acids (e.g., Sulfuric Acid) High reactivity, low cost Corrosive, difficult to separate, generates acidic waste Low
Solid Acids (e.g., Ion-Exchange Resins) Reusable, easily separated, non-corrosive Higher initial cost, potential for lower activity High
Biocatalysts (e.g., Lipases) High selectivity, mild reaction conditions, biodegradable Can be expensive, sensitive to reaction conditions Very High

Scalability and Efficiency of Synthetic Routes

The scalability and efficiency of the synthetic route to this compound are critical for its potential industrial production. The efficiency of a reaction is typically measured by its yield, which for the synthesis of thioglycolate esters can be very high, often exceeding 90%. google.comresearchgate.net

The primary factor influencing the efficiency of the esterification reaction is the effective removal of water, which is formed as a byproduct. In a laboratory setting, this can be achieved using a Dean-Stark apparatus. On an industrial scale, this is often accomplished by azeotropic distillation under reduced pressure, which allows for the continuous removal of water at lower temperatures, preventing potential side reactions and degradation of the product. google.com

For large-scale production, a continuous flow process offers several advantages over a traditional batch process . Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to higher and more consistent product quality. They also have a smaller footprint and can be operated more safely, especially when dealing with exothermic reactions. The use of fixed-bed reactors packed with a solid acid catalyst is a well-established and scalable method for the continuous production of esters. rsc.org This approach simplifies catalyst separation and recycling, making the process more economically viable and environmentally friendly.

The choice of raw materials and their purity is also crucial for the efficiency and scalability of the synthesis. Industrially, thioglycolic acid is produced from the reaction of chloroacetic acid with an alkali metal hydrosulfide. researchgate.netwikipedia.org The purity of the thioglycolic acid used can affect the final product quality and the efficiency of the esterification reaction.

The purification of the final product is another important consideration for scalability. After the reaction, the crude product mixture may contain unreacted starting materials, the catalyst, and byproducts. If a solid catalyst is used, it can be easily removed by filtration. google.com The final purification is typically achieved by vacuum distillation, which is a scalable and efficient method for separating the desired ester from less volatile impurities.

Table 2: Comparison of Batch vs. Continuous Processes for Ester Synthesis

Feature Batch Process Continuous Flow Process
Scale of Production Suitable for small to medium scale Ideal for large-scale industrial production
Process Control More challenging to control temperature and mixing uniformly Precise control over reaction parameters
Consistency Potential for batch-to-batch variation High product consistency
Safety Higher risk due to large volumes of reactants Inherently safer with smaller reaction volumes at any given time
Efficiency Can be less efficient due to downtime between batches Higher overall efficiency and throughput
Catalyst Handling Catalyst recovery can be complex Well-suited for solid catalysts in fixed-bed reactors

Mechanistic Investigations of Chemical Transformations

Reactivity Profiling of Functional Groups within 2-(2-Hydroxyethoxy)ethyl sulfanylacetate

The thioester group, R-C(=O)S-R', is a key reactive center in the molecule. Thioesters are considered "energy-rich" compounds and are more reactive than their ester counterparts due to the larger size and lesser degree of electron delocalization from the sulfur atom to the carbonyl carbon. nih.gov This inherent reactivity makes them susceptible to nucleophilic attack.

Key reactions involving the thioester group include:

Hydrolysis: In the presence of water, the thioester can undergo hydrolysis to yield a carboxylic acid and a thiol. This reaction can be catalyzed by either acid or base. wikipedia.org

Thiol-Thioester Exchange: This is a characteristic reaction where a thiolate anion attacks the thioester, resulting in the formation of a new thioester and the displacement of the original thiol. harvard.edu This reaction is significant in various biological and synthetic processes. nih.govharvard.edu

Aminolysis: Reaction with amines leads to the formation of amides, a process that is generally more rapid than the aminolysis of esters.

Fukuyama Coupling: A unique reaction of thioesters is the Fukuyama coupling, where they react with organozinc halides in the presence of a palladium catalyst to form ketones. wikipedia.org

Illustrative Reactivity Data for the Thioester Group

Reaction Type Reagent Product(s) General Conditions
Hydrolysis H₂O Carboxylic Acid + Thiol Acid or Base Catalysis
Thiol-Thioester Exchange R'-SH New Thioester + Thiol Neutral to Basic pH

The terminal hydroxyl group (-OH) on the hydroxyethoxy chain imparts reactivity characteristic of primary alcohols. This group can participate in a variety of reactions, including:

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid catalyst will form an ester.

Etherification: Under appropriate conditions, such as the Williamson ether synthesis, the hydroxyl group can be converted into an ether linkage.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using suitable oxidizing agents.

The ether linkage (-O-) within the hydroxyethoxy chain is generally considered to be chemically stable and unreactive under most conditions. Cleavage of the ether bond typically requires harsh reaction conditions, such as treatment with strong acids (e.g., HBr or HI) at elevated temperatures.

Reaction Kinetics and Thermodynamics of this compound Transformations

The rates and equilibrium positions of reactions involving "this compound" are governed by the principles of chemical kinetics and thermodynamics. Due to the lack of specific experimental data for this compound, the following discussion is based on the known behavior of analogous thioesters.

The hydrolysis of thioesters is a thermodynamically favorable process. harvard.edu The kinetics of thioester hydrolysis can vary significantly with pH. The reaction is typically slow at neutral pH but is accelerated by the presence of acids or bases. nih.govharvard.edu In the presence of a large excess of water, the hydrolysis reaction can often be treated as a pseudo-first-order reaction.

Hypothetical Kinetic Data for Thioester Hydrolysis at 25°C

pH Rate Constant (k, s⁻¹) Half-life (t₁/₂, days)
1 1.5 x 10⁻⁵ 0.54
7 3.6 x 10⁻⁸ 223

Thiol-thioester exchange is a reversible reaction, and its kinetics are dependent on the concentrations of the reacting species and the pH of the medium, which influences the concentration of the nucleophilic thiolate anion. harvard.edu

Proposed Reaction Mechanisms for Decomposition and Derivatization

Decomposition: The primary decomposition pathway for "this compound" in an aqueous environment is likely to be hydrolysis of the thioester bond.

Base-Catalyzed Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. This intermediate then collapses, with the thiol group acting as the leaving group to yield a carboxylate and a thiol.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and the thiol.

Derivatization: A common derivatization reaction would be transesterification, where the thioester is converted into an ester. This can occur by reacting the thioester with an alcohol in the presence of a catalyst. For instance, treatment with methanol (B129727) in the presence of a Lewis acid could yield the corresponding methyl ester.

Role of Solvents and Environmental Factors on Reaction Pathways

The choice of solvent and environmental factors such as pH and temperature can significantly influence the reaction pathways and rates of "this compound".

Solvent Polarity: The polarity of the solvent can affect the rates of reactions. For instance, polar protic solvents, like water and alcohols, can solvate the charged intermediates in hydrolysis, potentially accelerating the reaction. nih.govfrontiersin.org In contrast, aprotic solvents may favor other reaction pathways. The use of protic solvents can in some cases decrease the reaction rate by forming strong interactions with the reactants. nih.govfrontiersin.org

pH: As discussed, the pH of the solution has a profound effect on the rate of thioester hydrolysis. nih.gov It also governs the equilibrium of the thiol-thioester exchange by controlling the concentration of the thiolate nucleophile.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of transformations of "this compound" by providing the necessary activation energy.

Catalysts: The presence of catalysts can dramatically alter reaction rates. For example, the hydrolysis of the thioester is catalyzed by acids and bases. Metal catalysts can also play a role in specific transformations.

The interplay of these factors determines the stability and reactivity of "this compound" and dictates the products formed from its chemical transformations.

Radical Pathways Involving this compound

The thioether (sulfanyl) group in this compound is the most likely site for initiating radical reactions. Radical pathways are often initiated by homolytic cleavage of a bond, which can be induced by heat or light, or by reaction with a radical initiator.

In the context of this compound, a radical initiator could abstract a hydrogen atom from the carbon atom adjacent to the sulfur, forming a sulfur-stabilized radical. The stability of this radical intermediate would be a key factor in directing the subsequent reaction pathways. The general steps in such a radical process would likely involve initiation, propagation, and termination.

Table 1: Potential Intermediates in Radical Pathways of this compound

Intermediate Type Potential Structure Role in Reaction
Sulfur-stabilized radical •SCH(OOCCH₃)CH₂OCH₂CH₂OH Propagation
Alkoxy radical CH₃C(=O)OCH₂CH(•)SCH₂CH₂OH Propagation

Note: The structures and roles presented in this table are hypothetical and based on general principles of radical chemistry.

Detailed research findings on the specific radical reactions of this compound are not currently available. However, studies on similar thioethers suggest that the presence of the ester and hydroxyethoxy groups could influence the regioselectivity of hydrogen abstraction and the stability of the resulting radical intermediates.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound would also be largely dictated by its thioether and ester functionalities.

Photochemical Reactivity:

Upon absorption of ultraviolet (UV) light, organic sulfides can undergo cleavage of the carbon-sulfur (C-S) bond. For this compound, this could lead to the formation of a thiyl radical and a carbon-centered radical. These highly reactive species could then participate in a variety of secondary reactions, such as hydrogen abstraction, dimerization, or reaction with other molecules in the system.

Electrochemical Reactivity:

The thioether group is also electrochemically active and can be oxidized at an appropriate anode potential. The oxidation of aliphatic sulfides typically proceeds via a single-electron transfer to form a radical cation. This intermediate can then undergo further reactions, such as deprotonation or reaction with a nucleophile. The presence of the electron-withdrawing acetate (B1210297) group could potentially increase the oxidation potential of the sulfur atom compared to a simple alkyl thioether.

Table 2: Potential Products of Photochemical and Electrochemical Reactions

Reaction Type Initiating Step Potential Products
Photochemical C-S bond cleavage Thiyl radicals, Carbon-centered radicals

Note: The potential products listed are speculative and would depend on the specific reaction conditions.

Currently, there is a lack of specific published research detailing the photochemical and electrochemical reactivity of this compound. Therefore, the discussion above is based on the known reactivity of similar compounds.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Characterization of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. These calculations solve the Schrödinger equation for the molecular system, providing information about molecular orbitals and electron density.

Molecular Orbitals and Electron Density Distributions

The molecular orbitals (MOs) of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate describe the regions in space where electrons are likely to be found. These orbitals are delocalized over the entire molecule and possess distinct energy levels. The electron density distribution, derived from the sum of the occupied molecular orbitals, reveals the areas of high and low electron concentration. For this compound, the electron density is expected to be highest around the oxygen and sulfur atoms due to their high electronegativity, as well as in the regions of the carbonyl group (C=O) and the carbon-oxygen and carbon-sulfur bonds. This polarization of electron density is a key factor in determining the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is anticipated to be localized primarily on the sulfur atom and the non-bonding orbitals of the oxygen atoms, as these are the most electron-rich and easily polarizable centers. The LUMO, conversely, is expected to be centered on the antibonding π* orbital of the carbonyl group of the sulfanylacetate moiety, as this is the most electron-deficient and electrophilic site.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular Orbital Predicted Primary Localization Role in Reactivity
HOMO Sulfur atom, Oxygen atoms (non-bonding) Nucleophilic center

| LUMO | Carbonyl group (π* antibonding orbital) | Electrophilic center |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and ethoxy chains in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is achieved by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, typically by systematically rotating around one or more single bonds. rsc.orgchemrxiv.org

The key dihedral angles for conformational analysis in this molecule would be around the C-C, C-O, and C-S single bonds. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which could significantly stabilize certain conformations. For instance, a hydrogen bond could form between the hydroxyl hydrogen and one of the ether oxygen atoms or the carbonyl oxygen of the thioester group. Such an interaction would result in a more compact, cyclic-like conformation and would represent a significant energy minimum on the potential energy surface.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. By calculating the vibrational frequencies, nuclear magnetic shieldings, and electronic transitions, simulated spectra can be generated that can be compared with experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. Key predicted peaks would include a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the alkyl chains, a strong C=O stretching frequency for the thioester, and C-O and C-S stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted by calculating the magnetic shielding tensors. These predictions can help in the assignment of peaks in experimental NMR spectra, providing a detailed picture of the chemical environment of each atom in the molecule.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. For this compound, the most significant electronic transition is likely to be the n → π* transition associated with the carbonyl group of the thioester.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations can provide a step-by-step understanding of chemical reactions at the atomic level. By mapping the reaction pathway from reactants to products, including the identification of transition states and intermediates, the mechanism of a reaction can be elucidated. For this compound, computational studies could explore various potential reactions, such as its hydrolysis, oxidation, or reactions involving the hydroxyl group. For example, the hydrolysis of the thioester group could be modeled to determine the activation energy and the structure of the transition state, providing insights into the reaction rate and the factors that influence it.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or in the presence of other molecules. nih.gov MD simulations model the movements of atoms over time based on a force field that describes the interactions between them.

For this compound, MD simulations could be used to study its interactions with water molecules to understand its solubility and hydration structure. The simulations would reveal how the polar and nonpolar parts of the molecule interact with the surrounding water, including the formation of hydrogen bonds between the hydroxyl and ether groups and water. Furthermore, MD simulations could be employed to investigate how molecules of this compound interact with each other in the liquid state, providing information on properties such as density and viscosity.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-(2-hydroxyethoxy)ethanol

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the validation of the molecular formula of a compound by providing a highly accurate mass measurement. This allows for the determination of the elemental composition with a high degree of confidence. For the compound 2-(2-Hydroxyethoxy)ethyl sulfanylacetate, with a molecular formula of C6H12O4S, the theoretical exact mass can be calculated. An HRMS analysis would aim to experimentally measure the mass of the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-) and compare it to the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR techniques form the foundation of structural analysis. A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, specific chemical shifts and coupling constants would be expected for the protons on the ethyl, ethoxy, and acetate (B1210297) groups.

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further differentiate between CH, CH₂, and CH₃ groups.

Despite the utility of these techniques, a thorough review of available spectroscopic data reveals a lack of published experimental ¹H NMR, ¹³C NMR, or DEPT spectra specifically for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are employed to further resolve complex structures and unambiguously assign signals.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, identifying adjacent protons within the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about protons that are close in space, which can be important for conformational analysis.

As with the one-dimensional NMR data, no specific experimental 2D NMR data (COSY, HSQC, HMBC, or NOESY) for this compound could be located in the public domain.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

O-H stretching from the hydroxyl group.

C=O stretching from the ester group.

C-O stretching from the ether and ester groups.

C-S stretching from the thioether linkage.

C-H stretching and bending from the alkyl chains.

A search for experimental IR and Raman spectra for this compound did not yield any specific results. While spectra for related compounds are available, direct data for the target molecule is not published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. For this technique to be applicable, this compound would need to be synthesized and obtained in a single-crystal form suitable for diffraction analysis.

There is no information available in the scientific literature to indicate that this compound has been crystallized or that its solid-state structure has been determined by X-ray crystallography.

Chromatographic Techniques for Isolation, Purity Determination, and Isomer Separation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

HPLC could be used to purify this compound from a reaction mixture and to determine its purity by analyzing the number and relative areas of the peaks in the chromatogram.

GC , often coupled with a mass spectrometer (GC-MS), is suitable for volatile compounds and can be used for both separation and identification.

Specific chromatographic methods (e.g., column type, mobile phase, temperature program) and retention data for the analysis of this compound are not available in published literature.

Lack of Specific Research Data for this compound Prevents Detailed Analytical Article

The user's stringent requirements to focus solely on "this compound" and to populate the article with detailed, specific research findings and data tables for each outlined analytical method cannot be met with the currently available information. The search results provided general overviews of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and advanced hyphenated techniques, but lacked any specific mention or application to "this compound."

Without specific retention times, mass spectral data, chromatographic conditions, or purity assessment results from dedicated studies on this compound, any attempt to generate the requested content would fall into speculation and would not meet the required standard of scientific accuracy and adherence to the user's strict content inclusions.

Therefore, the generation of a detailed and scientifically accurate article focusing solely on the advanced analytical methodologies for "this compound" is not possible at this time due to the absence of specific research data in the provided search results.

Exploration of Potential Academic and Research Applications

2-(2-Hydroxyethoxy)ethyl sulfanylacetate as a Building Block in Organic Synthesis

The presence of distinct functional groups within this compound makes it a valuable synthon, or building block, in organic synthesis. The primary hydroxyl group can undergo a wide range of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The thioether moiety can be selectively oxidized to a sulfoxide (B87167) or a sulfone, thereby modulating the polarity and reactivity of the molecule.

Furthermore, the acetate (B1210297) group can be hydrolyzed to reveal a secondary thiol, which opens up another dimension of reactivity, including thiol-ene and thiol-yne "click" reactions, disulfide bond formation, and coordination to metal centers. This trifunctional nature allows for sequential and orthogonal chemical modifications, enabling the synthesis of complex target molecules.

For instance, the hydroxyl group could be protected, followed by manipulation of the thioether and acetate groups. Subsequent deprotection of the hydroxyl group would then allow for further functionalization at that site. This strategic approach facilitates the construction of intricate molecular architectures from a relatively simple starting material.

Development of Novel Reagents or Ligands Utilizing the this compound Scaffold

The combination of a soft sulfur donor (thioether) and a hard oxygen donor (hydroxyl) within the same molecule makes this compound an interesting scaffold for the development of novel ligands for coordination chemistry. The flexibility of the ethyleneoxy linker allows the molecule to adopt various conformations to chelate to a metal center.

Modification of the acetate group could introduce additional donor atoms, leading to tridentate or even tetradentate ligands. These ligands could be used to synthesize new metal complexes with interesting catalytic or photophysical properties. For example, coordination to transition metals could yield catalysts for organic transformations, while lanthanide complexes might exhibit unique luminescent properties.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, to construct large, well-ordered structures. The structure of this compound contains functionalities that can participate in these interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the thioether can act as a hydrogen bond acceptor. The flexible backbone of the molecule allows it to adopt conformations that facilitate intermolecular interactions.

These properties suggest that this compound and its derivatives could be designed to self-assemble into various supramolecular structures, such as liquid crystals, organogels, or molecular sheets. For example, attaching a hydrophobic tail to the hydroxyl group could lead to the formation of monolayers at the air-water interface or micelles in aqueous solution. tufts.edu The ability to tune the intermolecular interactions through chemical modification of the functional groups provides a powerful tool for controlling the self-assembly process and the properties of the resulting supramolecular materials.

Application in Analytical Method Development (e.g., as an internal standard, derivatization agent)

The utility of a chemical compound in analytical method development is contingent upon its unique structural features and chemical properties. For "this compound," its potential applications as an internal standard or a derivatization agent in analytical chemistry can be postulated based on the functionalities present in its molecule: a free hydroxyl group, a thioether linkage, and an ester group. However, it is crucial to note that a comprehensive search of scientific literature reveals a significant lack of specific research focused on the analytical applications of this particular compound. Therefore, the following discussion is a theoretical exploration based on the general principles of analytical chemistry and the known reactivity of related compounds.

As an Internal Standard:

An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of an analyte. An ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished by the analytical method.

Potential in Chromatographic Methods: In techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), this compound could theoretically serve as an internal standard for the analysis of structurally related compounds. For instance, it might be used in the quantification of other hydroxy-functionalized thioethers or short-chain esters. Its polarity, conferred by the hydroxyl and ether groups, would influence its retention time, making it suitable for methods analyzing polar compounds.

Mass Spectrometry Applications: When coupled with mass spectrometry (MS), an isotopically labeled version of this compound (e.g., containing deuterium, carbon-13, or oxygen-18) would be an excellent internal standard. The labeled standard would co-elute with the unlabeled analyte and exhibit nearly identical ionization efficiency, but would be distinguishable by its higher mass-to-charge ratio. This approach, known as isotope dilution mass spectrometry, is a gold standard for accurate quantification.

A hypothetical scenario for its use as an internal standard is presented in the table below. This data is illustrative and not based on actual experimental results.

Hypothetical HPLC-MS Data for Quantification Using an Internal Standard

Analyte Retention Time (min) [M+H]⁺ of Analyte [M+H]⁺ of Internal Standard (Hypothetical Labeled this compound)
Analyte A (a related hydroxyether) 5.2 151.0 171.1 (with 20 Da label)

As a Derivatization Agent:

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method, such as improved volatility for GC or enhanced detectability.

Targeting Specific Functional Groups: The hydroxyl group of this compound could potentially be used to derivatize analytes containing functional groups that react with alcohols, such as isocyanates or acid chlorides. However, its primary utility as a derivatization agent would likely stem from the reactivity of its sulfanylacetate moiety.

Improving Detection: While not possessing a strong chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry, the molecule could be chemically modified to introduce such features. More plausibly, the thiol group, if the ester were hydrolyzed to 2-(2-hydroxyethoxy)ethyl thioglycolate, would be a prime target for derivatization. Thiols are known to react with a variety of reagents to yield derivatives with excellent chromatographic and detection properties. For example, reaction with a fluorogenic maleimide (B117702) reagent would produce a highly fluorescent derivative suitable for sensitive analysis by HPLC with fluorescence detection.

The following table illustrates a potential derivatization reaction, again, on a theoretical basis.

Theoretical Derivatization Reaction for Analytical Enhancement

Analyte Functional Group Potential Derivatization Reaction with a Modified Form of the Compound Resulting Property Enhancement
Carboxylic Acid Esterification with the hydroxyl group of this compound Increased volatility for GC analysis

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms and Microbial Transformations

The biodegradation of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate is anticipated to be a primary mechanism of its removal from the environment. Microorganisms are likely to utilize this compound as a carbon and sulfur source through enzymatic activities that target its functional groups.

The initial steps in the biodegradation of this compound would likely involve the cleavage of the ester bond by microbial esterases. This hydrolysis would yield two more readily biodegradable molecules: thiodiglycolic acid and 2-(2-hydroxyethoxy)ethanol. Studies on similar mercaptocarboxylic acid esters have shown that they can be readily biodegradable. nih.govnih.gov

The thioether bond is another potential site for microbial attack. Bacteria possessing monooxygenase or dioxygenase enzymes can oxidize the sulfur atom, leading to the formation of the corresponding sulfoxide (B87167) and subsequently sulfone. usgs.govresearchgate.net These oxidized intermediates are generally more water-soluble and may be more amenable to further degradation.

The ethylene (B1197577) glycol moiety, 2-(2-hydroxyethoxy)ethanol, is expected to be readily biodegradable. A variety of microorganisms, including bacteria from the genera Pseudomonas and Flavobacterium, are known to metabolize ethylene glycol and its derivatives. nih.govresearchgate.net The degradation pathway typically involves the oxidation of the terminal alcohol groups to aldehydes and then to carboxylic acids, which can then enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.govgoogle.combiorxiv.org

Table 1: Postulated Microbial Transformations of this compound

Transformation StepEnzymatic ProcessResulting Intermediate(s)
Ester HydrolysisEsteraseThiodiglycolic acid and 2-(2-hydroxyethoxy)ethanol
Thioether OxidationMonooxygenase/Dioxygenase2-(2-Hydroxyethoxy)ethyl sulfinylacetate
Ether CleavageEtheraseSmaller glycols and organic acids
Alcohol OxidationAlcohol DehydrogenaseCorresponding aldehydes and carboxylic acids

Identification and Characterization of Transformation Products and Metabolites

Based on the predicted degradation pathways, a number of transformation products and metabolites of this compound can be anticipated.

The primary products of ester hydrolysis, both biotic and abiotic, are thiodiglycolic acid and 2-(2-hydroxyethoxy)ethanol . These compounds are expected to undergo further biodegradation.

Oxidation of the thioether linkage will produce 2-(2-Hydroxyethoxy)ethyl sulfinylacetate (the sulfoxide) and subsequently 2-(2-Hydroxyethoxy)ethyl sulfonylacetate (the sulfone). These more polar compounds are likely to be more water-soluble than the parent compound.

Further microbial degradation of the initial breakdown products would lead to a variety of smaller, more oxidized molecules. For instance, the degradation of 2-(2-hydroxyethoxy)ethanol would proceed through 2-(2-hydroxyethoxy)acetaldehyde and 2-(2-hydroxyethoxy)acetic acid . The metabolism of thiodiglycolic acid could lead to the formation of thioglycolic acid and glycolic acid . Ultimately, complete mineralization would result in the formation of carbon dioxide, water, and sulfate.

Environmental Persistence and Mobility Considerations

The environmental persistence of this compound is expected to be relatively low due to the presence of biodegradable functional groups. The ester and ether linkages are susceptible to microbial and chemical breakdown. nih.govmdpi.com

The mobility of this compound in the environment will be largely governed by its water solubility and its potential for adsorption to soil and sediment. The presence of the hydrophilic hydroxyethoxyethyl group suggests a high water solubility, which would facilitate its transport in aqueous systems.

Table 3: Estimated Environmental Persistence and Mobility

Environmental CompartmentExpected PersistenceKey Factors Influencing Mobility
WaterLow to ModerateHigh water solubility leading to high mobility
SoilLowHigh water solubility, potential for leaching
SedimentLow to ModeratePartitioning to organic matter may reduce mobility
AirLowLow volatility, susceptible to atmospheric oxidation

Mechanistic Understanding of Environmental Interactions

The environmental interactions of this compound are dictated by the chemical properties of its functional groups. The thioether group can interact with metal ions in the environment, potentially influencing their speciation and bioavailability.

The ester group provides a site for nucleophilic attack, primarily by water (hydrolysis) or microbial enzymes. The rate of these reactions will be influenced by environmental conditions such as pH and temperature.

The hydrophilic polyether chain will dominate the compound's interaction with water, leading to high aqueous solubility and partitioning into the aqueous phase in multiphase systems. This high water solubility also suggests a low potential for bioaccumulation in organisms.

In soil, the compound's mobility will be a balance between its high water solubility and potential interactions with soil organic matter and mineral surfaces. usda.gov The degradation of the compound will release smaller, more polar molecules that will also interact with the soil matrix, influencing their own transport and fate.

Future Research Directions and Emerging Challenges

Unexplored Synthetic Methodologies for 2-(2-Hydroxyethoxy)ethyl sulfanylacetate

Current synthetic routes to this compound, while effective, may not represent the most efficient or sustainable approaches. Future research should focus on developing novel synthetic strategies that offer improved yields, reduced environmental impact, and greater atom economy. The asymmetric synthesis of chiral thioethers, for instance, presents a significant challenge and a compelling area for investigation, as enantiomerically pure compounds are crucial in medicinal chemistry. nih.govbeilstein-journals.orgtechnologynetworks.com Biocatalytic methods, employing enzymes like ene-reductases, could offer a pathway to chiral thioethers with high selectivity, avoiding the challenges associated with traditional chemical synthesis, such as catalyst poisoning by sulfur. nih.govacs.org Furthermore, exploring alternative and more environmentally friendly reagents and catalysts for thioester and thioether synthesis is a promising avenue. organic-chemistry.orgacs.orgcornell.eduresearchgate.net

Synthetic ApproachPotential AdvantagesKey Research Challenges
Asymmetric Catalysis Access to enantiomerically pure compounds for pharmaceutical applications. nih.govbeilstein-journals.orgCatalyst poisoning by sulfur; achieving high enantioselectivity. nih.gov
Biocatalysis High chemo-, regio-, and enantioselectivity; mild reaction conditions. nih.govacs.orgSubstrate specificity of enzymes; scalability of biocatalytic processes.
Green Chemistry Routes Use of renewable starting materials; reduction of hazardous waste. researchgate.netDevelopment of efficient and recyclable catalysts; solvent selection.

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. Time-resolved spectroscopy techniques, such as transient-absorption and time-resolved infrared spectroscopy, are powerful tools for studying dynamic processes in chemical reactions. nih.govbyopera.comunipr.itwikipedia.orgyoutube.com By capturing snapshots of reactive intermediates on extremely short timescales, these methods can elucidate the intricate steps of a reaction pathway. nih.govyoutube.com Applying these techniques to the study of reactions involving the thioether or ester functionalities of this compound could provide invaluable data on transition states and short-lived intermediates, paving the way for more controlled and efficient synthetic protocols. byopera.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgnih.govnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. nih.govmdpi.commdpi.com This would not only allow for more precise control over reaction parameters, leading to higher yields and purity, but also enable the integration of in-line purification and analysis. rsc.org Furthermore, combining flow chemistry with automated synthesis and high-throughput screening (HTS) can significantly accelerate the discovery and optimization of new reactions and materials based on this compound. nih.govsigmaaldrich.comdomainex.co.ukchemrxiv.org

Development of Predictive Models for Reactivity and Transformations

Computational modeling and the development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are becoming indispensable tools in modern chemistry. nih.govoptibrium.commdpi.comnih.govresearchgate.net For this compound, developing predictive models for its reactivity could forecast its behavior in various chemical environments and guide the design of new derivatives with desired properties. optibrium.comnih.gov By correlating molecular descriptors with experimental data, these models can predict the sites of metabolism, potential toxicity, and reactivity with other molecules. optibrium.comnih.govresearchgate.net Such in silico approaches can significantly reduce the experimental workload and accelerate the development of new applications. whiterose.ac.uk

Design of New Materials or Systems Based on this compound

The unique combination of a hydrophilic hydroxyethoxy group, a flexible thioether linkage, and a reactive acetate (B1210297) group makes this compound an attractive building block for the design of novel materials. The thioether moiety, in particular, offers interesting possibilities for creating self-assembling systems and functional polymers. nih.govnih.govtufts.edunorthwestern.edu For instance, thioether-functionalized polymers have been explored for applications ranging from responsive materials to bioconjugates. warwick.ac.ukntu.edu.sg Research into the self-assembly of this compound on metal surfaces could lead to the development of new coatings and sensors. tufts.edunorthwestern.edu Furthermore, its potential to form coordination polymers or metal-organic frameworks (MOFs) by leveraging the sulfur atom's coordinating ability is an exciting and largely unexplored area. nih.gov The development of oxidation-responsive biomaterials based on thioether-functionalized cellulose (B213188) highlights the potential for creating smart materials for medical applications. biorxiv.orgresearchgate.net

Material/SystemPotential ApplicationKey Research Focus
Self-Assembled Monolayers Surface modification, sensors, anti-fouling coatings. tufts.edunorthwestern.eduUnderstanding self-assembly behavior on different substrates.
Functional Polymers Drug delivery, responsive hydrogels, bioconjugation. warwick.ac.ukntu.edu.sgPolymerization of monomers derived from the compound.
Metal-Organic Frameworks (MOFs) Catalysis, gas storage, sensing. nih.govSynthesis and characterization of MOFs incorporating the molecule as a linker.
Oxidation-Responsive Biomaterials Implantable medical devices, controlled drug release. biorxiv.orgresearchgate.netTailoring the oxidation-responsive properties for specific biological environments.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research. In medicinal chemistry, the thioether and ester functionalities are present in many biologically active compounds, suggesting that derivatives of this molecule could be explored as potential therapeutic agents. nih.govdergipark.org.trresearchgate.netresearchgate.net Its structure could also be incorporated into probes for biological imaging or as linkers in antibody-drug conjugates. In materials science, its potential for creating functional surfaces and polymers could be leveraged in the development of advanced coatings, electronics, and biomedical devices. biorxiv.orgresearchgate.netmdpi.com Collaboration between synthetic chemists, computational scientists, biologists, and materials scientists will be essential to fully realize the potential of this promising chemical compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Hydroxyethoxy)ethyl sulfanylacetate, and how can reaction conditions (e.g., catalysts, solvents) influence yield?

  • Methodological Answer : The compound can be synthesized via esterification between sulfanylacetic acid and 2-(2-hydroxyethoxy)ethanol. Catalysts such as sulfuric acid or lipases (e.g., Candida antarctica lipase B) improve esterification efficiency. Solvent choice (e.g., toluene for azeotropic water removal) significantly impacts reaction kinetics and purity. Monitor progress via FTIR for ester carbonyl (∼1740 cm⁻¹) and hydroxyl (∼3400 cm⁻¹) peak shifts .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals include:

  • ¹H : δ 4.2–4.4 ppm (ester -OCH₂), δ 3.6–3.8 ppm (ethylene oxide -OCH₂CH₂O-), δ 2.8–3.0 ppm (sulfanyl -SCH₂) .
  • ¹³C : δ 170–172 ppm (ester carbonyl), δ 60–70 ppm (ether/ethylene oxide carbons) .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer : Its dual hydroxyl and sulfanyl groups enable use as:

  • A crosslinker in polymer-based drug delivery systems (e.g., pH-sensitive hydrogels) .
  • A substrate for studying thiol-disulfide exchange kinetics in redox-responsive assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under physiological conditions, and how can degradation pathways be modeled?

  • Methodological Answer : Hydrolytic degradation occurs via ester cleavage (base-catalyzed) and sulfanyl oxidation (ROS-mediated). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products (e.g., sulfonic acid derivatives). Computational tools like COSMO-RS predict solubility and degradation kinetics in biological matrices .

Q. How does the compound interact with enzyme active sites, and what computational methods validate these interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal hydrogen bonding between the hydroxyl/ester groups and catalytic residues (e.g., serine hydrolases). Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducible research outcomes?

  • Methodological Answer : Implement process analytical technology (PAT):

  • In-line NIR spectroscopy monitors reactant concentrations in real time.
  • Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry) to minimize impurities (e.g., diesters or unreacted monomers) .

Q. How can the compound’s environmental impact be assessed, and what green chemistry alternatives exist?

  • Methodological Answer : Use EPA’s ECOSAR model to predict aquatic toxicity (e.g., LC50 for fish). Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF in synthesis to reduce E-factor (waste-to-product ratio) .

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